4-Methyl-2-pentanone

C6H12O

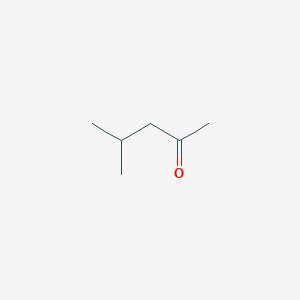

CH3COCH2CH(CH3)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H12O

CH3COCH2CH(CH3)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water/air, blood/air, oil (olive oil)/air, oil/water, and oil/blood partition (or solubility) coefficients of methyl isobutyl ketone were measured by vial-equilibration in combination with gas chromatography. Partition coefficients for methyl isobutyl ketone: water/air: 79; blood/air: 90; oil/air: 926. The blood/air partition coefficients for ketones are almost in the same range as the water/air, irrespective of the oil/air partition coefficients.

In water, 19,000 mg/L at 25 °C

Slightly soluble in water

Miscible with ethanol, ether, acetone, benzene; soluble in chloroform

Miscible with most organic solvents

19 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 1.91

miscible with alcohol, ether, and to 1 ml in 50 ml of water

2%

Synonyms

Canonical SMILES

Organic Chemistry Research:

- Solvent for reaction media: MIBK acts as a non-polar solvent in various organic reactions, dissolving organic materials and facilitating their interaction. This allows researchers to study reaction mechanisms, reaction kinetics, and product formation under controlled conditions. Source: National Center for Biotechnology Information (NCBI): )

Polymer Science Research:

- Solvent for polymer synthesis and characterization: MIBK plays a role in the synthesis and characterization of certain polymers. It can dissolve polymers, enabling techniques like viscometry (measurement of viscosity) to determine their molecular weight and size distribution. Source: American Chemical Society (ACS):

Environmental Science Research:

- Analyzing environmental samples: MIBK's solvent properties are useful in extracting organic contaminants from environmental samples like soil, water, and air. This allows researchers to analyze the presence and concentration of these contaminants for environmental monitoring and pollution assessment. Source: ScienceDirect:

4-Methyl-2-pentanone, also known as methyl isobutyl ketone, is an organic compound with the molecular formula . It appears as a colorless liquid with a pleasant, sweet, fruity odor, and is characterized by its low solubility in water (approximately 2% by weight) while being miscible with various organic solvents . The compound has a boiling point of 117-118 °C and a melting point of -80 °C, making it useful in various industrial applications .

MIBK is a hazardous compound and requires proper safety protocols when handling it in scientific research. Here are some key safety concerns:

- Flammability: MIBK has a low flash point and is highly flammable. It can readily ignite and generate flammable vapors [].

- Toxicity: Inhalation and skin contact with MIBK can cause irritation, dizziness, nausea, and other health effects []. Chronic exposure may pose additional health risks.

- Environmental impact: Improper disposal of MIBK can pollute water sources. It is classified as a moderate environmental hazard [].

- Hydrogenation: It can be synthesized from mesityl oxide through selective hydrogenation, typically using nickel as a catalyst at temperatures between 160 °C and 190 °C .

- Oxidation: The compound can also be produced by the oxidation of methyl isobutyl carbinol .

- Reactivity: It reacts vigorously with strong oxidizers and alkalis, and can form explosive peroxides when exposed to air .

The biological activity of 4-methyl-2-pentanone includes:

- Toxicity: It is considered an irritant to the upper respiratory tract and can cause dizziness and headaches upon inhalation. Long-term exposure may pose carcinogenic risks .

- Environmental Impact: In the atmosphere, it degrades through reactions with hydroxyl radicals, with an estimated half-life of approximately 27 hours .

4-Methyl-2-pentanone can be synthesized through several methods:

- Laboratory Synthesis:

- Industrial Production:

4-Methyl-2-pentanone has diverse applications:

- Solvent: It is widely used as a solvent for nitrocellulose, lacquers, resins, and polymers due to its favorable solvent properties and low water solubility .

- Precursor: It serves as a precursor for the synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), an important antiozonant in tires .

- Extraction Agent: Its low solubility in water makes it suitable for liquid-liquid extraction processes in mining operations for precious metals .

Studies on the interactions of 4-methyl-2-pentanone reveal its reactivity profile:

- Kinetics with Hydroxyl Radicals: Research indicates that the kinetics of its reactions with hydroxyl radicals have been characterized, contributing to understanding its atmospheric degradation processes .

- Chemical Compatibility: The compound is incompatible with strong acids and bases, which can lead to hazardous reactions .

4-Methyl-2-pentanone shares similarities with other ketones but possesses unique characteristics that distinguish it:

| Compound Name | Molecular Formula | Boiling Point (°C) | Solubility in Water | Unique Features |

|---|---|---|---|---|

| Acetone | C3H6O | 56 | Miscible | Most common ketone; highly polar |

| Methyl ethyl ketone | C5H10O | 79 | Slightly soluble | Used as a solvent; higher boiling point |

| Diisobutyl ketone | C8H16O | 164 | Very low | Used for metal extraction; more lipophilic |

4-Methyl-2-pentanone stands out due to its balanced properties as both a solvent and a precursor in industrial applications while maintaining lower water solubility compared to other common ketones like acetone and methyl ethyl ketone. Its unique odor profile also differentiates it from these compounds.

Physical Description

Water or Solvent Wet Solid, Liquid; Liquid

Colorless liquid with a pleasant odor; [NIOSH]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless, mobile liquid with a fruity, ethereal odour

Colorless liquid with a pleasant odor.

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

115.7 °C

116.50 °C. @ 760.00 mm Hg

117-118 °C

242 °F

Flash Point

23 °C

64 °F (18 °C) (Closed cup)

14 °C c.c.

73 °F

64 °F

Heavy Atom Count

Vapor Density

3.45 (Air = 1)

Relative vapor density (air = 1): 3.45

3.45

Density

0.7965 g/cu cm at 25 °C

Density: 0.8042 at 20 °C/20 °C

Bulk density: 6.68 lb/gal at 20 °C

Relative density (water = 1): 0.80

0.796-0.799

0.8

0.80

LogP

1.31

log Kow = 1.31

1.38

Odor

Faint, ketonic and camphor odor

Fruity, ethereal odo

Odor Threshold

Odor Threshold High: 7.8 [mmHg]

Detection odor threshold from AIHA (mean = 0.88 ppm)

0.10 ppm

Air: 0.68 ul/L; water: 1.3 mg/L

Odor detection limit in air: 9.70x10-6 g/L (gas).

/Range of odor thresholds reported in the literature:/ Methyl isobutyl keonte - 0.410 mg/cu m (odor low) 192.7 mg/cu m (odor high).

... The mean odor detection threshold for MIBK was 10 ppm ... .

Melting Point

-85 °C

-84 °C

-84.7 °C

-120.5 °F

-120 °F

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Use and Manufacturing

Vapor Pressure

19.9 [mmHg]

19.9 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 2.1

16 mmHg

Pictograms

Flammable;Irritant

Other CAS

Absorption Distribution and Excretion

Methyl isobutyl ketone /was reported/ in human maternal blood samples collected immediately after delivery, indicating the potential for the compound to enter the umbilical cord and cross the placenta.

Methyl isobutyl ketone was detected in the brain, liver, lung, vitreous fluid, kidney, and blood in two workers who died after exposure to several organic solvents during spray painting. One died from a fall and the other died of cerebral edema 9 hours later. Tissue concentrations (mg/100 g) were reported to be: case 1 - brain, 0.25; liver, 0.49; lung, 0.43; vitreous fluid, 0.52; kidney, 0.24; and femoral blood, 0.14; and case 2 - brain, 0.06; liver, 0.22; lung, 0.11; vitreous fluid, 0.02; kidney, 0.08; and heart blood, 0.04.

Human volunteers (98 men and women) were exposed to 100 ppm (410 mg/cu m) methyl isobutyl ketone for 4 hours in an environmental chamber. Steady-state blood concentrations of methyl isobutyl ketone were attained after 2 hours of exposure. Blood and breath samples collected 90 minutes after exposure indicated that most of the absorbed compound had been eliminated from the body.

For more Absorption, Distribution and Excretion (Complete) data for Methyl isobutyl ketone (11 total), please visit the HSDB record page.

Metabolism Metabolites

The absorption and metabolism of MIBK was studied in male Sprague-Dawley rats orally administered a single dose of 5 mmol/kg body weight of MIBK in corn oil, equivalent to 501 mg/kg body weight, by gavage. MIBK was rapidly absorbed into the systemic circulation following oral exposure, with a mean maximum plasma concentration (Cmax) of 0.644 mmol/L occurring at 0.25 hours [(time to maximum plasma concentration (tmax)] post-administration. MIBK was detected at very low levels (0.006 mmol/L) at 9 hours post-administration. The plasma levels of methyl isobutyl carbinol (MIBC) were very low (<0.012 mmol/L) all over the study. The major material in the blood was 4-hydroxymethyl-4-methyl-2-pentanone (referred to as HMP based on the chemical name) [i.e., diacetone alcohol (DAA], with a Cmax of 2.03 mmol/L at 9 hours and remained detectable at 12 hours post-dosing. Neither MIBK nor MIBC were detectable in 12-hour samples. No compounds other than HMP and MIBK were detected in the blood. The 12-hour area under the plasma concentration time curve (AUC0-12 h) for MIBK, MIBC and HMP were 0.089, 3.558 and 17, 436 mmol/L/hour, respectively. HMP and MIBK represented 79% and 20% of the total AUC, respectively. The plasma elimination half-life (t1/2) of MIBK and HMP were 2.529 and 4.831 hours, respectively. Based on the results of this study, MIBK is rapidly absorbed into the blood in rats following oral exposure and is rapidly and extensively metabolized to HMP (the major metabolite in blood after 3 hours).

Methyl isobutyl carbinol (MIBC) is an oxygenated solvent that is metabolized to methylisobutyl ketone (MIBK) and then to 4-hydroxymethyl-4-methyl-2-pentanone (HMP). Plasma levels of MIBC, MIBK and HMP were determined up to 12 hr after a single oral 5 mmol/kg dose of MIBC or MIBK to male rats. The major material in the plasma in both cases was HMP, with similar areas-under-the-curve (AUC) and C(max) at 9 hr after dosing. MIBK plasma levels and AUC were also comparable after MIBK or MIBC administration. MIBC AUC was only about 6% of the total material in the blood after MIBC, and insignificant after MIBK administration. No other metabolites were detected in the plasma under the analytical conditions used. The extent of metabolism of MIBC to MIBK, by comparing combined AUCs for MIBK and HMP, was at least 73%. ...

The metabolic fate of methyl n-butyl ketone (MnBK) and its isomer methyl isobutyl ketone (MiBK) was studied in mice. The concentrations of both ketones and their metabolites in blood and brain were measured at different time intervals after their administration. The principal metabolites of ... MiBK were 4-methyl-2-pentanol (4-MPOL) and 4-hydroxy-4 methyl-2-pentanone (HMP). .... The administration of 4-methyl-2-pentanol resulted in the appearance of MiBK and HMP. The administration of HMP did not result in the appearance of MiBK or 4-MPOL. ....

For more Metabolism/Metabolites (Complete) data for Methyl isobutyl ketone (7 total), please visit the HSDB record page.

Wikipedia

Isovanillin

Biological Half Life

The absorption and metabolism of MIBK was studied in male Sprague-Dawley rats orally administered a single dose of 5 mmol/kg body weight of MIBK in corn oil, equivalent to 501 mg/kg body weight, by gavage. ... The plasma elimination half-life (t1/2) of MIBK ... was 2.529 hours ... .

In Guinea pigs serum half-lives and clearance times for methyl isobutyl ketone was 66 min and 6 hr respectively.

Use Classification

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree

Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

By hydrogenation of mesityl oxide over nickel at 160-190 °C, ... .

In /a/ ... three-step process acetone undergoes alkali-catalyzed condensation in the first step to form diacetone alcohol. Dehydration of the latter to mesityl oxide takes place in the liquid phase at 90-130 °C over an acid catalyst, such as phosphoric or sulfuric acid, with high selectivity. Selective hydrogenation of the carbon-carbon double bond in mesityl oxide to give 4-methyl-2-pentanone may be carried out in both the liquid phase and the gas phase with various catalysts, preferably palladium. ... Dehydration and hydrogenation can also be combined into a single process step.

... /A/ two-step process is less important industrially. Acetone is converted in a single step to mesityl oxide, which is then hydrogenated to 4-methyl-2-pentanone in a second step. Catalysts such as copper chromite or zirconium phosphate are used for the condensation, and palladium on aluminum oxide for the hydrogenation. 4-Methyl-2-pentanol is formed as a byproduct.

For more Methods of Manufacturing (Complete) data for Methyl isobutyl ketone (7 total), please visit the HSDB record page.

General Manufacturing Information

Construction

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

Petrochemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Furniture and Related Product Manufacturing

Synthetic Rubber Manufacturing

2-Pentanone, 4-methyl-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1300, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: methyl isobutyl ketone; Matrix: air; Detection Limit: 0.02 mg/sample.

Method: NIOSH 2555, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: methyl isobutyl ketone; Matrix: air; Detection Limit: 0.9 ug/sample.

Method: OSHA 1004; Procedure: gas chromatography with flame ionization detector; Analyte: methyl isobutyl ketone; Matrix: air; Detection Limit: 3.13 picogram.

For more Analytic Laboratory Methods (Complete) data for Methyl isobutyl ketone (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas chromatography procedure for detecting solvents in biological fluids is described. Method requires 0.05 mL of sample & n-pentane as solvent. Methyl isobutyl ketone was detected in blood by this procedure. Sensitivity was 0.04 to 0.24 ng.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Drums should be stored in a well-ventilated area away from sources of ignition and heat. The storage temperature should not exceed 40 °C.

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Store away from oxidizers and reducing agents.

Conditions that could lead to autoxidation (presence of air, light, heat, or heavy metals) or condensation (strongly acidic or basic media) should be avoided during storage. Containers of V2A steel are recommended for both storage and transportation.

Interactions

MnBK and MiBK prolong the duration of ketamine-, pentobarbital-, thiopental- and ethanol-induced loss of righting reflex (LRR) in mice. In equimolar doses, (5 mmol/kg ip), both isomers were equipotent with respect to the enhancement of ketamine-, pentobarbital-, and thiopental-induced LRR. However, MnBK was significantly more effective (twice as effective) than its isomer with respect to enhancing ethanol-induced LRR. An attempt to explain the difference in effectiveness between the two isomers was carried out. The effects of both ketones and their principal metabolites, (2-hexanol (2-HOL), 2,5-hexanedione (2,5-HD), 4-methyl-2-pentanol (4-MPOL) and 4-hydroxy 4-methyl-2-pentanone (HMP)) on ethanol-induced LRR and ethanol elimination were studied in mice. The ketones and their metabolites were dissolved in corn oil and injected intraperitoneally 30 min before 4 g/kg ethanol for LRR and 2 g/kg for ethanol elimination. Ethanol-induced LRR was significantly prolonged by the following dosages (mmol/kg), MnBK, 5; MiBK, 5; 2-HOL, 2.5; 4-MPOL, 2.5; and HMP, 2.5; 2,5-HD, 2.5, however exerted no effect. Concentrations of ethanol in blood or brain upon return of the righting reflex were similar in solvent-treated and control animals. The mean elimination rate of ethanol was slower in groups pretreated with MnBK or 2-HOL as compared to control animals. Ethanol elimination in animals pretreated with MiBK, HMP, 4-MPOL, or 2,5-HD was similar to that in control animals. These ketones are known to have some central depressant action on their own. This by itself could lead to prolongation of ethanol-induced LRR. However, MnBK, as well as one of its principal metabolites, (2-HOL), markedly reduced ethanol elimination. This could explain the observation that MnBK has a greater potentiating effect on ethanol-induced LRR that its isomer, MiBK, which does not affect ethanol elimination.

An experiment /was conducted/ to investigate the mechanism of methyl isobutyl ketone synergism of n-hexane neurotoxicity ... The results suggest that the synergistic action of methyl isobutyl ketone on n-hexane neurotoxicity may be related to its ability to induce liver microsomal cytochrome p450, resulting in increased metabolic activation of n-hexane to more potent neurotoxic metabolites.

The potentiating properties of methyl isobutyl ketone (MIBK) ... on the acute cholestatic response induced by taurolithocholate (TLC) were investigated in male Sprague Dawley rats. Animals were pretreated with 3.75 to 15.0 nmol ... by gavage administration daily for 3 or 7 days. Intravenous injections of taurolithocholate were 5, 10, 15, 20, or 25 mg/kg. Bile was collected over 15 or 30 minute periods to measure bile flow. Daily ketone pretreatment resulted in an enhancement of the diminution in bile flow observed after taurolithocholate challenge. When the ... /ketone was/ administered without taurolithocholate challenge, cholestasis was not observed. Slight increases in bile flow did occur.

For more Interactions (Complete) data for Methyl isobutyl ketone (9 total), please visit the HSDB record page.